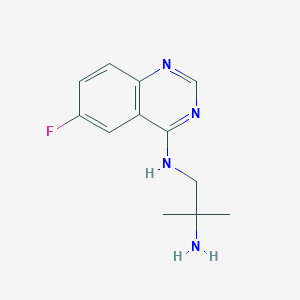![molecular formula C17H26FN3O2 B6662121 2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid](/img/structure/B6662121.png)
2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid is a complex organic compound belonging to the class of aromatic compounds, known for its potential applications in the fields of chemistry, biology, and medicine. Its unique structure, incorporating a fluorophenyl group and an ethylpiperazinyl moiety, makes it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid typically involves a multi-step process:
Step 1 Synthesis of the intermediate compound: : A key intermediate is synthesized through the reaction of 4-Ethylpiperazine with 2-(5-Fluorophenyl)ethylamine under controlled conditions.
Step 2 Coupling reaction: : The intermediate is then subjected to a coupling reaction with an appropriate propanoic acid derivative to form the desired compound.
Industrial Production Methods
On an industrial scale, the production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve scalable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: : It can be reduced to form corresponding reduced products.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Reagents such as halogens (Cl₂, Br₂), and nucleophiles (NH₃, OH⁻) are commonly involved in substitution reactions.
Major Products
The major products from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield halogenated or amino-substituted derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid exerts its effects involves several key molecular targets and pathways:
Molecular Targets: : The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparing 2-[1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid with similar compounds highlights its uniqueness:
2-[1-[2-(4-Methylpiperazin-1-yl)-5-chlorophenyl]ethylamino]propanoic acid: : Different substituents on the aromatic ring alter its reactivity and biological activity.
2-[1-[2-(4-Ethylpiperazin-1-yl)-5-bromophenyl]ethylamino]propanoic acid: : The presence of a bromine atom instead of fluorine changes its chemical properties.
These comparisons underscore the importance of the specific substituents and structural features in determining the compound's properties and applications.
Properties
IUPAC Name |
2-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-4-20-7-9-21(10-8-20)16-6-5-14(18)11-15(16)12(2)19-13(3)17(22)23/h5-6,11-13,19H,4,7-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVUKQGORIDSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662042.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![4-[[2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662051.png)
![4-[(7-Bromo-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662057.png)
![4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662064.png)
![4-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662069.png)
![5-[[3-Acetamido-3-(4-bromophenyl)propanoyl]amino]pentanoic acid](/img/structure/B6662072.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide](/img/structure/B6662078.png)

![3-[(4-Phenylcyclohexyl)amino]benzamide](/img/structure/B6662093.png)
![5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B6662101.png)
![2-[1-(2,3-Dimethylphenyl)ethylamino]propanoic acid](/img/structure/B6662117.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B6662130.png)
![2-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B6662138.png)
